![molecular formula C21H14N4O4 B292736 N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide](/img/structure/B292736.png)
N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex organic compound that features a unique fusion of furan, pyridine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves multi-step organic reactions. One common approach is the regiospecific metallation of furyl-4,5-dihydrooxazoles using butyllithium in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) as co-solvent . This metallated species can then react with various electrophiles to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development.
Medicine
This compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its effects on different biological targets to develop new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)-4,4-dimethyl-4,5-dihydrooxazole: This compound shares the furan ring and can undergo similar metallation reactions.
5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Another compound with a furan ring, used in different synthetic applications.
Uniqueness
What sets 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide apart is its unique combination of furan, pyridine, and pyrimidine rings. This structure provides a distinct set of chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C21H14N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide |
InChI |
InChI=1S/C21H14N4O4/c1-12-4-6-13(7-5-12)15-9-14(16-3-2-8-28-16)17-18-19(29-20(17)24-15)21(27)25(10-22-18)23-11-26/h2-11H,1H3,(H,23,26) |
InChI Key |
AHBIIDPJCHOMDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)
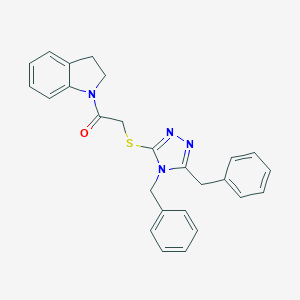
![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)
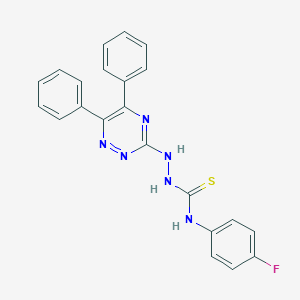
![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)
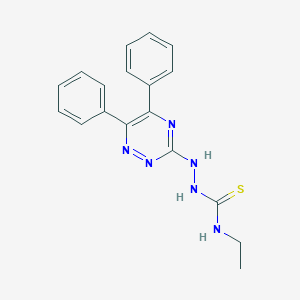
![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
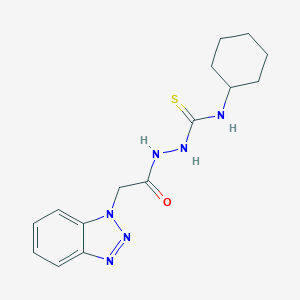
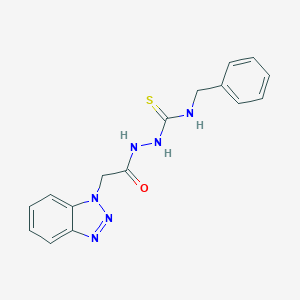

![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
